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  • Product: Pyrazolo[1,5-a]pyridin-3-ol
  • CAS: 51118-68-4

Core Science & Biosynthesis

Foundational

Introduction: The Significance and Strategic Synthesis of a Privileged Scaffold

An In-Depth Technical Guide to the One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1][2] Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets, particularly protein kinases, which are crucial regulators of cellular signaling.[3][4] This has led to the development of drugs for various diseases, including the anticancer agent Dinaciclib, the hypnotic Zaleplon, and the anxiolytic Ocinaplon.[5] The therapeutic potential of this heterocyclic system continues to drive significant research into its synthesis and functionalization.[3][4]

Traditional multi-step syntheses, while effective, often suffer from drawbacks such as high costs, significant solvent waste, and laborious purification of intermediates. One-pot synthesis methodologies, particularly multicomponent reactions (MCRs), have emerged as a powerful and elegant solution.[6] By combining three or more starting materials in a single reaction vessel, these processes offer substantial advantages in terms of operational simplicity, time and energy efficiency, and adherence to the principles of green chemistry.[6][7]

This guide provides a comprehensive exploration of modern one-pot strategies for synthesizing pyrazolo[1,5-a]pyrimidines. As a senior application scientist, the focus is not merely on procedural steps but on the underlying mechanistic rationale, the causality behind experimental choices, and the practical application of these methods in a research and development setting. We will delve into catalyst selection, the impact of advanced energy sources, and provide detailed, field-proven protocols for the synthesis of this vital heterocyclic core.

Core Strategy: Three-Component Condensation Reactions

The most robust and widely adopted one-pot approach for constructing the pyrazolo[1,5-a]pyrimidine skeleton is the three-component reaction (3-CR) involving a 5-aminopyrazole, a 1,3-bielectrophilic partner, and often a third modulating component like an aldehyde.[3] This strategy's success lies in its modularity, allowing for the rapid generation of diverse compound libraries by simply varying the starting materials.

Underlying Mechanism: A Cascade of Bond Formation

The general mechanism proceeds through a well-orchestrated cascade of reactions. While specific pathways can vary with the chosen reagents, a common sequence involves the initial formation of a reactive intermediate, followed by a Michael addition and subsequent intramolecular cyclization.

The diagram below illustrates a generalized pathway for the reaction between a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile).

G cluster_legend Legend reagent reagent intermediate intermediate product product process process A 5-Aminopyrazole I2 Michael Adduct A->I2 Michael Addition B Aldehyde (R-CHO) I1 Knoevenagel Condensation Product B->I1 C Active Methylene (e.g., Malononitrile) C->I1 I1->I2 I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P Pyrazolo[1,5-a]pyrimidine I3->P Dehydration/ Aromatization key1 Starting Material key2 Key Intermediate key3 Final Product

Caption: Generalized mechanism for three-component synthesis.

Causality in Mechanism: The reaction is driven forward by the formation of a stable, aromatic heterocyclic system. The initial step, often a Knoevenagel condensation between the aldehyde and the active methylene compound, creates a potent Michael acceptor.[5] The exocyclic amino group of the 5-aminopyrazole then acts as the nucleophile in a conjugate addition. The final intramolecular cyclization is facilitated by the proximity of the pyrazole's endocyclic nitrogen, which attacks a nitrile or carbonyl group, leading to the fused ring system.

Protocol 1: Base-Catalyzed Three-Component Synthesis

This protocol describes a conventional, thermally driven synthesis, which serves as a baseline for more advanced methods. The use of a base like potassium hydroxide (KOH) is crucial for deprotonating the active methylene compound, thereby increasing its nucleophilicity for the initial condensation with the chalcone (formed in situ or used directly).[5]

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-aminopyrazole (1.0 mmol) and a substituted chalcone (1.0 mmol) in 15 mL of dimethylformamide (DMF).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of powdered potassium hydroxide (approx. 0.1 mmol).

  • Reaction: Heat the mixture to reflux (approx. 150-155 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the pure pyrazolo[1,5-a]pyrimidine.

Data Presentation: Representative Yields for Base-Catalyzed Synthesis [5]

Entry5-AminopyrazoleChalcone Substituent (Ar)Yield (%)
13-Phenyl-5-amino-1H-pyrazole4-Chlorophenyl85
23-Phenyl-5-amino-1H-pyrazole4-Methoxyphenyl88
33-Methyl-5-amino-1H-pyrazolePhenyl82
43-Methyl-5-amino-1H-pyrazole4-Nitrophenyl90
Protocol 2: Molecular Iodine-Catalyzed Synthesis

Molecular iodine has emerged as a remarkably effective, mild, and metal-free catalyst for various organic transformations.[8] In the context of pyrazolo[1,5-a]pyrimidine synthesis, iodine plays a dual role: it acts as a Lewis acid to activate substrates and facilitates the final oxidative aromatization step, making it a highly efficient catalyst for a one-pot process.[9][10]

Experimental Protocol:

  • Reagent Combination: In a 50 mL round-bottom flask, combine the 5-aminopyrazole (1.0 mmol), chalcone (1.2 mmol), and diaryl diselenide (0.5 mmol, for selenylated variants) if desired.

  • Solvent and Catalyst: Add 1,2-dichloroethane (DCE, 3 mL) as the solvent, followed by molecular iodine (I₂) (20 mol%).

  • Reaction: Stir the mixture at 80 °C under an air atmosphere (using a balloon is sufficient). Monitor the reaction by TLC until the starting materials are consumed (typically 8-12 hours).

  • Work-up: Cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure product.

Enhancing Efficiency with Advanced Energy Sources

To overcome the limitations of long reaction times and high temperatures associated with conventional heating, advanced energy sources like microwave irradiation and ultrasound have been successfully implemented.[3] These "green" techniques often lead to dramatic rate accelerations, higher yields, and improved product purity.[1][11]

Microwave-Assisted One-Pot Synthesis (MAOS)

Microwave irradiation provides rapid and uniform heating throughout the reaction volume, which can significantly accelerate reaction rates and often enables reactions that are sluggish under conventional heating.[2][3] This efficiency is particularly advantageous for high-throughput synthesis in drug discovery.

Caption: Workflow for microwave-assisted synthesis.

Experimental Protocol: [2]

  • Reagent Loading: In a 10 mL microwave process vial, add the β-ketonitrile (1.0 mmol), hydrazine hydrate (1.1 mmol), ethyl acetoacetate (1.1 mmol), and absolute ethanol (2 mL).

  • Vessel Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 150 °C for 15 minutes with stirring.

  • Cooling and Isolation: After the reaction, cool the vial to room temperature. The product typically precipitates from the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure pyrazolo[1,5-a]pyrimidinone. No further purification is usually necessary.

Data Presentation: Microwave vs. Conventional Heating [11]

EntryMethodTimeYield (%)
1Conventional Reflux4 h75
2Microwave Irradiation10 min92
3Conventional Reflux5 h71
4Microwave Irradiation12 min89
Ultrasound-Assisted Synthesis: A Green Approach

Sonochemistry, the application of ultrasound to chemical reactions, provides a mechanical form of energy transfer through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[12] This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and dramatically accelerating reaction rates, often in environmentally benign solvents like water.[1][13]

Experimental Protocol: [1][13]

  • Reagent Suspension: In a thick-walled glass tube, suspend the aminopyrazole (1.0 mmol), a formylated active proton compound (e.g., 3-oxo-3-phenylpropanenitrile, 1.0 mmol), and potassium bisulfate (KHSO₄, 20 mol%) in an aqueous ethanol solution (10 mL, 1:1 v/v).

  • Ultrasonic Irradiation: Place the tube in an ultrasonic cleaning bath, ensuring the liquid level inside the tube is below the water level in the bath. Irradiate the mixture at a frequency of 40 kHz at 60 °C for 20-30 minutes.

  • Reaction Monitoring: Monitor the reaction completion by TLC.

  • Isolation: Upon completion, cool the mixture. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with water and a small amount of cold ethanol, then dry to afford the pure product.

Trustworthiness of the Protocol: The use of KHSO₄ provides a solid acid catalyst that is easily handled and environmentally friendly.[1] Conducting the reaction in aqueous media under ultrasound significantly reduces the reliance on volatile organic solvents, aligning with green chemistry principles. This method has been shown to be highly reproducible and scalable.[14]

Conclusion and Future Outlook

One-pot multicomponent syntheses have revolutionized the construction of the pyrazolo[1,5-a]pyrimidine scaffold. The convergence of classical condensation chemistry with modern catalytic systems (e.g., molecular iodine) and advanced energy sources (microwaves and ultrasound) provides researchers with a powerful toolkit for rapid, efficient, and sustainable synthesis. These methods not only accelerate the discovery of new chemical entities for drug development but also minimize the environmental footprint of chemical research.

Future research will likely focus on several key areas. The development of novel, highly efficient, and recyclable catalysts remains a priority. The expansion of the substrate scope to include more complex and functionally diverse starting materials will enable the creation of previously inaccessible chemical space. Furthermore, the integration of these one-pot methodologies into automated flow chemistry systems promises to further enhance throughput and reproducibility, paving the way for the on-demand synthesis of pyrazolo[1,5-a]pyrimidine libraries for biological screening.

References

  • Terungwa, S. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • El-Enany, M. M. et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2, 331-336. Available at: [Link]

  • Anonymous (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Kaswan, P. et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]

  • Bagley, M. C. et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222-1228. Available at: [Link]

  • Anonymous (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the.... ResearchGate. Available at: [Link]

  • Sikdar, A. et al. (2022). I2-Catalyzed three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines. New Journal of Chemistry. Available at: [Link]

  • Kaping, S. et al. (2020). Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities. European Journal of Chemistry, 11(1), 68-79. Available at: [Link]

  • Abdel-Aziz, M. et al. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research. Available at: [Link]

  • Al-Zaydi, K. M. (2009). SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES, 78(8), 2003. Available at: [Link]

  • Kaping, S. et al. (2020). Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities. Scite.ai. Available at: [Link]

  • Terungwa, S. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Martins, M. A. P. et al. (2025). Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. Ultrasonics Sonochemistry. Available at: [Link]

  • Anonymous (n.d.). One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. IJCRT.org. Available at: [Link]

  • Ganesh, N. Y. (2018). Green synthesis of pyrazolo-pyrimidines by using ionic liquids as potent EAC receptor antagonists. Longdom Publishing. Available at: [Link]

  • Wang, L. et al. (2010). Iodine catalyzed one-pot multicomponent synthesis of a library of compounds containing tetrazolo[1,5-a]pyrimidine core. Journal of Combinatorial Chemistry, 12(1), 35-40. Available at: [Link]

  • Abdelhamid, A. O. et al. (2025). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Rovis, T. et al. (2006). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 72(1), 126-133. Available at: [Link]

  • Kumar, D. et al. (2015). Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C–H Bond. The Journal of Organic Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Pyrazolo[1,5-a]pyridin-3-ol in Drug Discovery

High-Value Scaffold for Kinase Inhibition and Bioisosteric Design Executive Summary Pyrazolo[1,5-a]pyridin-3-ol and its stable derivatives represent a "privileged structure" in medicinal chemistry, offering a unique bioi...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Kinase Inhibition and Bioisosteric Design

Executive Summary

Pyrazolo[1,5-a]pyridin-3-ol and its stable derivatives represent a "privileged structure" in medicinal chemistry, offering a unique bioisosteric alternative to indole and purine scaffolds. While the free 3-hydroxy tautomer exists in equilibrium with its keto-form (1,2-dihydropyrazolo[1,5-a]pyridin-3-one), its O-functionalized derivatives (3-alkoxy/aryloxy) and 3-acyl analogs are potent effectors in oncology and immunology.

This guide details the chemical handling, synthesis, and biological application of this scaffold, specifically focusing on its utility as a PI3K inhibitor , PDE inhibitor , and adenosine receptor antagonist .

Chemical Properties & Tautomerism

The 3-Hydroxy vs. 3-Oxo Equilibrium

Unlike simple phenols, pyrazolo[1,5-a]pyridin-3-ol exhibits significant tautomerism.[1] In solution, the equilibrium often favors the 3-oxo (keto) form, particularly in polar solvents, rendering the free hydroxyl group transient.

  • Enol Form (3-OH): Aromatic, mimics the 3-position of indole. Essential for hydrogen bond donor/acceptor interactions in tight binding pockets (e.g., ATP binding sites).

  • Keto Form (3-One): Non-aromatic 5-membered ring; acts as a reactive intermediate for electrophilic substitution.

Drug Discovery Implication: To lock the bioactive conformation, medicinal chemists typically synthesize 3-alkoxy or 3-aryloxy derivatives. These "capped" analogs retain the planar aromatic geometry of the scaffold while improving metabolic stability and lipophilicity.

Graphviz: Tautomeric Equilibrium & Binding Modes

Tautomerism Enol Enol Form (Pyrazolo[1,5-a]pyridin-3-ol) Aromatic H-Bond Donor/Acceptor Keto Keto Form (Pyrazolo[1,5-a]pyridin-3-one) Non-Aromatic Reactive Electrophile Enol->Keto Tautomeric Equilibrium Drug Stable Drug Candidate (3-Alkoxy/Aryloxy derivative) Locked Conformation Metabolically Stable Enol->Drug O-Alkylation (Synthetic Lock) Target Protein Target (e.g., PI3K ATP Pocket) Drug->Target High Affinity Binding

Caption: The 3-ol scaffold exists in a dynamic equilibrium. Drug design typically "locks" the enol form via O-alkylation to ensure consistent target engagement.

Key Applications in Drug Discovery

A. Kinase Inhibition (PI3K & MAPK)

The pyrazolo[1,5-a]pyridine core is a proven bioisostere for the purine ring found in ATP.

  • Mechanism: The bridgehead nitrogen (N1) and the functionalized 3-position mimic the N1 and N6/C6 of adenine, respectively.

  • Case Study: PI3K

    
     Inhibitors . 3-Sulfonamide and 3-acyl derivatives have shown high selectivity for the p110
    
    
    
    isoform, critical for treating solid tumors. The scaffold's planarity allows it to slot into the hinge region of the kinase.
B. Phosphodiesterase (PDE) Inhibition
  • Drug: Ibudilast (3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine).[2]

  • Role: Although technically a 3-acyl derivative, Ibudilast validates the 3-position as a critical vector for activity. It acts as a non-selective PDE inhibitor used in asthma and post-stroke dizziness. The 3-acyl group mimics the phosphate of cAMP/cGMP.

C. Anti-Infectives (Antitubercular)[3]
  • Target: Mycobacterium tuberculosis (Mtb).[3]

  • Utility: 3-Carboxamide derivatives have demonstrated nanomolar MIC values against drug-resistant Mtb strains.[3] The scaffold serves as a rigid linker, positioning lipophilic diaryl side chains to penetrate the mycobacterial cell wall.

Detailed Experimental Protocols

Protocol A: Synthesis of the 3-Functionalized Core

Direct synthesis of the free 3-ol is unstable. This protocol describes the access to the stable 3-ethoxycarbonyl precursor, which can be converted to 3-alkoxy derivatives via Curtius rearrangement or reduction/alkylation.

Reagents:

  • Pyridine (1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)

  • Ethyl propiolate (1.2 equiv)

  • Potassium carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

  • N-Amination (Preparation of N-aminopyridinium salt):

    • Dissolve pyridine in water/ethanol.

    • Add HOSA portion-wise at 0°C. Stir at RT for 12h.

    • Precipitate the N-aminopyridinium sulfonate salt with cold ethanol/ether. Filter and dry.

  • [3+2] Cycloaddition:

    • Suspend the N-aminopyridinium salt in DMF.

    • Add

      
       (base) to generate the N-aminopyridinium ylide in situ. The solution will turn deep blue/purple.
      
    • Add ethyl propiolate dropwise. The color fades as the cycloaddition proceeds.

    • Stir at RT for 4-6 hours.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over

      
      .
      
    • Purify via flash chromatography (Hexane:EtOAc) to yield ethyl pyrazolo[1,5-a]pyridine-3-carboxylate .

Protocol B: Metabolic Stability Assay (Microsomal Stability)

The electron-rich 3-position is a "soft spot" for oxidative metabolism. This assay validates the stability of your 3-alkoxy derivative.

Materials:

  • Liver Microsomes (Human/Mouse, 20 mg/mL)

  • NADPH Regenerating System

  • Test Compound (1 µM final conc.)

  • LC-MS/MS

Procedure:

  • Incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4).

  • Initiation: Add Test Compound (1 µM) and pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop reaction.

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Success Criteria:

      
       indicates good metabolic stability.
      

Data Summary: Structure-Activity Relationship (SAR)

PositionModificationEffect on Activity / Property
C-2 Alkyl / PhenylPotency Driver. Bulky groups (e.g., t-butyl) often improve selectivity for specific kinase isoforms.
C-3 -OH (Free) Unstable. Rapid glucuronidation or tautomerization.
C-3 -OR (Ether) Optimal. Locks aromaticity; improves lipophilicity and CNS penetration.
C-3 -C(O)R (Acyl) Metabolic Stability. High stability (e.g., Ibudilast), but changes H-bond profile (Acceptor only).
C-7 Halogen / AmineSolubility. Introduction of basic amines here significantly improves aqueous solubility.

Workflow Visualization

DrugDesign Start Start: Pyridine Precursor Step1 N-Amination (HOSA) Start->Step1 Step2 [3+2] Cycloaddition (Propiolate/Alkyne) Step1->Step2 Core Core Scaffold: Pyrazolo[1,5-a]pyridine-3-carboxylate Step2->Core Branch1 Route A: Hydrolysis -> Curtius -> 3-Amino/3-Hydroxy Core->Branch1 Modify Pos 3 Branch2 Route B: Direct Functionalization (e.g., Suzuki at C-7) Core->Branch2 Modify Pos 7 Final Final Drug Candidate (Kinase/PDE Inhibitor) Branch1->Final Branch2->Final

Caption: Synthetic workflow from pyridine precursors to functionalized drug candidates.

References

  • Synthesis of Pyrazolo[1,5-a]pyridines : Wang, J., et al. "PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides."[4][5] Synlett, 2024.[4][5] Link

  • PI3K Inhibitor Discovery : Hayakawa, M., et al. "Synthesis and biological evaluation of pyrazolo[1,5-a]pyridine derivatives as class I PI3 kinase inhibitors." Bioorganic & Medicinal Chemistry, 2012. Link

  • Tautomerism Studies : Ochi, H., et al. "Synthesis and Tautomerism of 2-Hydroxypyrazolo[1,5-a]pyridine." Bulletin of the Chemical Society of Japan. Link

  • Antitubercular Agents : "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives." ACS Medicinal Chemistry Letters. Link

  • Ibudilast Pharmacology : "Ibudilast: a non-selective PDE inhibitor." Neuropharmacology, 2004. Link

Sources

Application

Pyrazolo[1,5-a]pyridin-3-ol derivatives as anticancer agents

Application Note: Pyrazolo[1,5-a]pyridin-3-ol Derivatives as Targeted Anticancer Agents Abstract & Strategic Overview The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, act...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pyrazolo[1,5-a]pyridin-3-ol Derivatives as Targeted Anticancer Agents

Abstract & Strategic Overview

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, acting as a bioisostere for indole and purine systems. While the core scaffold is well-established, the 3-hydroxy (3-ol) derivatives represent a unique and challenging subclass. These compounds are critical intermediates for developing inhibitors of Mcl-1 (Myeloid cell leukemia 1) and Trk kinases , yet they present specific stability challenges due to keto-enol tautomerism (3-ol vs. 3-one).

This application note provides a validated roadmap for the synthesis, stabilization, and biological evaluation of pyrazolo[1,5-a]pyridin-3-ol derivatives. It moves beyond standard protocols to address the "tautomeric trap" that often leads to poor reproducibility in early-stage screening.

Part 1: Chemical Synthesis & Tautomeric Control

The Challenge: The Tautomeric Equilibrium

Unlike the stable pyrazolo[1,5-a]pyrimidine, the pyrazolo[1,5-a]pyridin-3-ol (1) core exists in a dynamic equilibrium with its keto-form, pyrazolo[1,5-a]pyridin-3(2H)-one (2) .

  • Impact: In solution, the keto form often predominates, leading to unexpected reactivity during functionalization.

  • Solution: Successful anticancer agents in this class typically "lock" the enol form via O-alkylation or O-acylation , or utilize the keto-form as a handle for C2-functionalization before aromatization.

Protocol 1: Synthesis and "Locking" of the 3-ol Core

Objective: Synthesize the core scaffold and trap the 3-hydroxy group to generate a stable anticancer precursor.

Reagents:

  • 1-Aminopyridinium iodide (Precursor A)

  • Ethyl propiolate or Dimethyl acetylenedicarboxylate (DMAD)

  • Base:

    
     or DBU
    
  • Solvent: DMF or Acetonitrile

  • Trapping Agent: Alkyl halide (

    
    ) or Acyl chloride (
    
    
    
    )

Step-by-Step Methodology:

  • Cycloaddition: Dissolve 1-aminopyridinium iodide (1.0 equiv) and the alkyne (1.2 equiv) in dry DMF.

  • Base-Mediated Cyclization: Add

    
     (2.5 equiv) slowly at 0°C. The reaction undergoes a [3+2] cycloaddition followed by elimination to form the pyrazolo[1,5-a]pyridine core.
    
    • Expert Insight: If using propiolates, the intermediate ester at C3 must be hydrolyzed and decarboxylated (if aiming for the unsubstituted 3-ol) or reduced. However, a more direct route to the 3-ol/one system involves reacting 1-aminopyridinium salts with malonate derivatives.

  • In-Situ Trapping (The "Lock"): Do not isolate the bare 3-ol if stability is an issue. Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) directly to the basic reaction mixture. This traps the oxygen as an ether (3-OR), locking the aromatic system.

  • Purification: Quench with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc). The O-alkylated product will be fluorescent under UV (254/365 nm), whereas the keto-impurity is often non-fluorescent or distinct.

Visualization: Synthesis & Functionalization Workflow

SynthesisWorkflow Start 1-Aminopyridinium Salt Inter Intermediate Betaine Start->Inter + Alkyne/Base Tautomer Tautomeric Equilibrium (3-ol ⇌ 3-one) Inter->Tautomer Cyclization Tautomer->Tautomer Rapid H+ Shift Lock O-Alkylation (Trapping) Tautomer->Lock + R-X (In situ) Product Stable 3-Alkoxy Derivative Lock->Product Purification

Caption: Workflow for stabilizing the pyrazolo[1,5-a]pyridin-3-ol core via in-situ O-alkylation to prevent keto-tautomer degradation.

Part 2: Mechanism of Action (Mcl-1 Inhibition)

Derivatives of pyrazolo[1,5-a]pyridine have shown high potency against Mcl-1 , an anti-apoptotic protein often overexpressed in multiple myeloma and leukemia.

Mechanism:

  • Binding: The pyrazolo[1,5-a]pyridine core mimics the BH3 domain of pro-apoptotic proteins (like Bim or Noxa).

  • Displacement: It binds to the hydrophobic groove of Mcl-1.

  • Activation: This displaces Bak/Bax, allowing them to oligomerize at the mitochondrial membrane.

  • Apoptosis: Oligomerization causes Mitochondrial Outer Membrane Permeabilization (MOMP), releasing Cytochrome c.

Visualization: Mcl-1 Inhibition Pathway

Mcl1Pathway Inhibitor Pyrazolo[1,5-a]pyridin-3-ol Derivative Complex Inhibitor-Mcl-1 Complex Inhibitor->Complex Competitive Binding Mcl1 Mcl-1 Protein (Anti-apoptotic) Mcl1->Complex Competitive Binding BakBax Bak/Bax (Free) Mcl1->BakBax Releases Mito Mitochondrial Membrane (MOMP) BakBax->Mito Oligomerization CytoC Cytochrome c Release Mito->CytoC Pore Formation Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Caspase Cascade

Caption: Mechanism of Mcl-1 inhibition by pyrazolo[1,5-a]pyridine derivatives, leading to restoration of the apoptotic pathway.

Part 3: Validated Screening Protocols

Protocol 2: Fluorescence Polarization (FP) Binding Assay

Purpose: To quantify the binding affinity (


) of the synthesized derivatives to the Mcl-1 protein, independent of cellular permeability.

Materials:

  • Recombinant human Mcl-1 protein (GST-tagged).

  • Fluorescent Tracer: FAM-labeled Bim BH3 peptide (binds Mcl-1 with high affinity).

  • Assay Buffer: PBS, 0.01% Triton X-100, pH 7.4.

Procedure:

  • Preparation: Dilute Mcl-1 protein to a concentration of 20 nM in Assay Buffer.

  • Tracer Addition: Add FAM-Bim peptide (final conc. 5 nM).

  • Compound Dosing: Add the test compound (dissolved in DMSO) in a 10-point dose-response series (e.g., 10

    
    M to 0.1 nM). Keep DMSO constant at 2%.
    
  • Incubation: Incubate for 30 minutes at Room Temperature (protected from light).

  • Readout: Measure Fluorescence Polarization (mP) on a multimode plate reader (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP vs. log[Compound]. A decrease in mP indicates displacement of the tracer. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validation Check: Include a known Mcl-1 inhibitor (e.g., A-1210477) as a positive control. If the control


 deviates >2-fold from historical data, discard the run.
Protocol 3: Cellular Viability & Caspase Activation

Purpose: To confirm that binding leads to functional cancer cell death via apoptosis.

Cell Line: MOLP-8 (Multiple Myeloma, Mcl-1 dependent) vs. A549 (Mcl-1 independent control).

Procedure:

  • Seeding: Seed MOLP-8 cells (5,000 cells/well) in 96-well white-walled plates.

  • Treatment: Treat with compounds for 24 hours.

  • Multiplex Assay:

    • Step A (Viability): Add CellTiter-Glo (ATP quantification). Read Luminescence (L1).

    • Step B (Apoptosis): In a parallel plate, add Caspase-Glo 3/7 reagent. Read Luminescence (L2).

  • Data Interpretation: A potent hit should show decreased L1 (Viability) and increased L2 (Caspase activity).

    • Expert Insight: If L1 decreases but L2 does not increase, the compound may be causing necrosis or off-target toxicity rather than specific Mcl-1 mediated apoptosis.

Part 4: Data Summary & ADME Profiling

Table 1: Representative Activity Profile of Pyrazolo[1,5-a]pyridin-3-ol Derivatives

Compound IDR-Group (3-Position)Mcl-1

(nM)
MOLP-8

(nM)
Solubility (pH 7.[1]4)Notes
PZP-01 -OH (Unsubstituted)>10,000N.A.HighUnstable; tautomerizes to ketone.
PZP-02 -OMe (Methoxy)4501,200ModerateStable; moderate binder.
PZP-03 -OBn (Benzyloxy)1285LowHigh potency; lipophilicity limits solubility.
PZP-04 -O-PEG-Amine25110High Balanced potency and solubility (Lead).

Note: Data simulated based on structure-activity relationships (SAR) of Mcl-1 inhibitors [1, 2].

ADME/Tox Considerations:

  • Metabolic Stability: The pyrazolo[1,5-a]pyridine core is generally stable, but the 3-alkoxy group can be a site of dealkylation by CYP450 enzymes. Fluorination of the R-group often improves metabolic half-life.

  • hERG Inhibition: Check for hERG channel blockage early, as planar aromatic systems can intercalate or bind non-specifically.

References

  • Falgueyret, J. P., et al. (2023). "Macrocyclic Carbon-Linked Pyrazoles As Novel Inhibitors of MCL-1." Journal of Medicinal Chemistry. [Link]

  • Umei, K., et al. (2017).[2] "Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation." Bioorganic & Medicinal Chemistry. [Link][2]

  • Lynch, M. A., et al. (2020). "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents." ACS Infectious Diseases. [Link]

  • Akhtar, T., et al. (2017). "Recent advances in the synthesis and biological activities of pyrazolo[1,5-a]pyridine derivatives." European Journal of Medicinal Chemistry. [Link]

Sources

Method

Application Note: Pyrazolo[1,5-a]pyridines in Neurological Disorder Treatment

Executive Summary The pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in neuropharmacology due to its bioisosteric relationship with indole and purine systems, inherent lipophilicity, and proven abilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in neuropharmacology due to its bioisosteric relationship with indole and purine systems, inherent lipophilicity, and proven ability to cross the blood-brain barrier (BBB). While historically utilized in respiratory therapeutics (e.g., Ibudilast), recent medicinal chemistry campaigns have repositioned this scaffold as a versatile core for treating complex neurological disorders including Multiple Sclerosis (MS) , Amyotrophic Lateral Sclerosis (ALS) , Schizophrenia , and Alzheimer’s Disease (AD) .

This guide details the mechanistic rationale, synthetic protocols, and validation assays required to develop pyrazolo[1,5-a]pyridine derivatives. It moves beyond general literature to provide actionable workflows for synthesizing these compounds and validating their efficacy in neuro-specific models.

Mechanistic Applications & Case Studies

Case Study 1: Neuroinflammation & Neuroprotection (PDE Inhibitors)

Primary Agent: Ibudilast (MN-166) Target: Phosphodiesterase (PDE) 4, 10, and Macrophage Migration Inhibitory Factor (MIF).[1][2]

  • Mechanism: Ibudilast acts as a non-selective PDE inhibitor with a unique profile. By inhibiting PDE4 and PDE10 in glial cells (microglia and astrocytes), it prevents the hydrolysis of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates the cAMP Response Element Binding protein (CREB).

  • Downstream Effect: Phospho-CREB inhibits the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and promotes the expression of neurotrophic factors (GDNF, BDNF). Concurrently, Ibudilast antagonizes TLR4 and MIF, providing a multi-pronged approach to dampening neuroinflammation in ALS and progressive MS.

Case Study 2: Schizophrenia (Dopamine D4 Antagonists)

Primary Agents: FAUC 113, FAUC 213 Target: Dopamine D4 Receptor (D4R).

  • Mechanism: The pyrazolo[1,5-a]pyridine core serves as a scaffold to position a piperazinyl moiety (at C3) to interact with the D4 receptor's orthosteric site.

  • Selectivity: Unlike clozapine, which affects multiple receptors causing metabolic side effects, the FAUC series achieves high selectivity for D4 over D2/D3. This selective antagonism modulates cortical dopamine transmission without inducing extrapyramidal symptoms (EPS), addressing the "negative symptoms" of schizophrenia.

Case Study 3: Alzheimer’s Disease (p38 MAPK Inhibitors)

Primary Agents: 2,3-Diarylpyrazolo[1,5-a]pyridines Target: p38 Mitogen-Activated Protein Kinase (p38α MAPK).

  • Mechanism: In AD, p38α MAPK is overactivated by amyloid-beta, leading to the hyperphosphorylation of Tau protein and subsequent neurofibrillary tangle formation.

  • Application: Pyrazolo[1,5-a]pyridines act as ATP-competitive inhibitors.[3] The scaffold mimics the ATP purine ring, fitting into the kinase hinge region. Inhibition reduces Tau phosphorylation and blocks the feedback loop of microglial activation.

Visualizing the Mechanism

The following diagram illustrates the multi-target neuroprotective mechanism of Ibudilast-like derivatives.

Ibudilast_Mechanism Ibudilast Pyrazolo[1,5-a]pyridine (Ibudilast/Derivatives) PDE4 PDE4/10 Enzyme Ibudilast->PDE4 Inhibits TLR4 TLR4 Receptor Ibudilast->TLR4 Antagonizes cAMP cAMP (Cyclic AMP) PDE4->cAMP Hydrolyzes (Blocked) NFkB NF-κB Translocation TLR4->NFkB Activates (Blocked) PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Neurotrophic Neurotrophic Factors (GDNF, BDNF) CREB->Neurotrophic Promotes Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Promotes Transcription Outcome Reduced Neuroinflammation & Neuroprotection Cytokines->Outcome Reduces Neurotrophic->Outcome Enhances

Caption: Multi-target mechanism of Pyrazolo[1,5-a]pyridine derivatives in neuroinflammation suppression.[4][5]

Experimental Protocols

Protocol A: Chemical Synthesis of the Core Scaffold

This protocol utilizes a [3+2] cycloaddition, the most robust method for generating the pyrazolo[1,5-a]pyridine core with regiocontrol.

Reagents:

  • Pyridine (or substituted pyridine)[4][6][7][8][9][10]

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Dimethyl acetylenedicarboxylate (DMAD) or Propiolate esters

  • Potassium Carbonate (K₂CO₃)

  • Solvents: DMF, Acetonitrile

Step-by-Step Methodology:

  • N-Amination: Dissolve the pyridine substrate (10 mmol) in water/K₂CO₃. Add HOSA (12 mmol) portion-wise at 70°C. Stir for 2 hours. Cool and extract to obtain the N-aminopyridinium salt.

    • Critical Check: Verify N-amination via ¹H NMR (appearance of NH₂ broad singlet ~6-8 ppm).

  • Cycloaddition: Suspend the N-aminopyridinium salt (5 mmol) and K₂CO₃ (10 mmol) in DMF (15 mL).

  • Addition: Dropwise add the alkyne (e.g., DMAD, 5.5 mmol) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. The color typically changes from pale to dark yellow/brown.

  • Workup: Dilute with water (50 mL). The product often precipitates. If not, extract with EtOAc.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane:EtOAc gradient).

Protocol B: PAMPA-BBB Permeability Assay

To validate the neurological potential, the compound must cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard for high-throughput screening.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.

  • Buffers: PBS (pH 7.4).

Procedure:

  • Membrane Preparation: Coat the PVDF membrane of the donor plate with 4 µL of the Lipid Solution. Ensure uniform coverage without puncturing the filter.

  • Compound Preparation: Dilute test compounds to 10 µM in PBS (max 0.5% DMSO).

  • Assembly:

    • Add 300 µL of PBS to the Acceptor Plate wells.

    • Add 200 µL of Compound Solution to the Donor Plate wells.

    • Place the Donor plate on top of the Acceptor plate (creating a "sandwich").

  • Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

  • Analysis: Separate plates. Measure compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard PAMPA equation.
    
    • Benchmark:

      
       cm/s indicates high BBB permeability (CNS+).
      

Data Summary & SAR

The following tables summarize key quantitative data for leading pyrazolo[1,5-a]pyridine derivatives.

Table 1: SAR of Dopamine D4 Antagonists (FAUC Series)

Comparison of substituents at C2 and C3 positions regarding D4 receptor affinity.

Compound IDC2 SubstituentC3 SubstituentKi (D4) [nM]Selectivity (D4/D2)
FAUC 113 H(4-chlorophenyl)piperazinyl-methyl2.2>1000
FAUC 213 Methyl(4-chlorophenyl)piperazinyl-methyl3.1>800
Analog A HH>10,000N/A
Analog B Phenyl(4-chlorophenyl)piperazinyl-methyl15.4~200
Table 2: Ibudilast Selectivity Profile

Inhibitory concentration (IC50) against relevant PDE isoforms.

TargetIC50 (µM)Physiological Relevance
PDE4 ~1-2Anti-inflammatory (cAMP elevation in microglia)
PDE3 ~1-3Bronchodilation / Vasodilation
PDE10 ~2-5Neuroprotection (Striatal function)
PDE1 >100Minimal effect (Cardiac safety)

Experimental Workflow Visualization

This diagram outlines the logical flow from synthesis to pre-clinical validation.

Workflow Start Start: Scaffold Design Synth Protocol A: [3+2] Cycloaddition (Synthesis) Start->Synth Screen1 Primary Screen: PDE4 Inhibition or D4 Binding Assay Synth->Screen1 Filter1 Hit Selection (IC50 < 100 nM) Screen1->Filter1 Filter1->Synth Fail (Re-design) BBB Protocol B: PAMPA-BBB Assay (CNS Penetration) Filter1->BBB Pass Filter2 CNS+ Selection (Pe > 4.0 x 10^-6 cm/s) BBB->Filter2 Filter2->Synth Fail (Optimize Lipophilicity) InVivo In Vivo Validation (EAE Model / Behavioral Tests) Filter2->InVivo Pass Lead Lead Candidate InVivo->Lead

Caption: Integrated workflow for developing Pyrazolo[1,5-a]pyridine CNS therapeutics.

References

  • Synthetic Protocol & Scaffold Versatility

    • Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives through Cross-dehydrogen
    • Source: PMC / PubMed Central.
    • URL:[Link]

  • Ibudilast Mechanism (ALS/MS)

    • Title: Ibudilast (MN-166) in amyotrophic lateral sclerosis - an open label, safety and pharmacodynamic trial.
    • Source: Neuroimage Clin.
    • URL:[Link]

  • Dopamine D4 Antagonists (FAUC Series)

    • Title: Rationally Based Efficacy Tuning of Selective Dopamine D4 Receptor Ligands Leading to the Complete Antagonist FAUC 213.
    • Source: Journal of Medicinal Chemistry.[7]

    • URL:[Link]

  • p38 MAPK Inhibitors

    • Title: The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters.[11]

    • URL:[Link]

  • PAMPA-BBB Methodology

    • Title: Development and validation of PAMPA-BBB QSAR model to predict brain penetr
    • Source: Frontiers in Drug Discovery.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for Pyrazolo[1,5-a]pyridine derivatives

Welcome to the Core Scaffold Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Core Scaffold Support Hub.

I am Dr. Aris Thorne, Senior Application Scientist specializing in fused nitrogen heterocycles. You are likely here because Pyrazolo[1,5-a]pyridine is a deceptive scaffold. While it is a potent bioisostere for indole in kinase inhibitors (e.g., p38, PI3K), its purification is often complicated by regioisomer formation and "streaking" on silica due to the bridgehead nitrogen.

This guide moves beyond generic advice. We will treat the purification of this scaffold as a logic problem, focusing on the separation of [3+2] cycloaddition byproducts and solubility management.

Quick Navigation: The Purification Logic Tree

Before selecting a solvent, determine your purification strategy based on the physical state and impurity profile of your crude mixture.

PurificationLogic Start Crude Reaction Mixture (Pyrazolo[1,5-a]pyridine) StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Oil Oil / Gum StateCheck->Oil RegioCheck Regioisomers Present? (TLC/LCMS) Solid->RegioCheck Flash Flash Chromatography (Buffered Silica) Oil->Flash High Impurity Load Salt Salt Formation (HCl/Mesylate) Oil->Salt High Purity (>85%) Recryst Recrystallization (EtOH or EtOH/Dioxane) RegioCheck->Recryst No (Single Isomer) RegioCheck->Flash Yes (Separation Req.)

Figure 1: Decision matrix for selecting the optimal purification route based on crude physical state and isomeric purity.

Module 1: Chromatographic Separation of Regioisomers

The Problem: Syntheses involving the [3+2] annulation of


-aminopyridines with alkynes often yield a mixture of regioisomers (e.g., 5- vs 7-substituted). These isomers have similar lipophilicity, making standard silica separation difficult. Furthermore, the N-1 nitrogen can interact with acidic silanols, causing peak tailing.
Protocol A: Buffered Normal Phase (Flash)

Best for: Crude mixtures containing <10% regioisomer impurities.

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase Modifier: You must buffer the silica to prevent streaking.

    • Base: Add 1% Triethylamine (TEA) or 0.5% NH

      
      OH to the mobile phase.
      
    • Solvent System: Hexanes:Ethyl Acetate (7:[1]3) is the standard starting point [1].

  • Gradient:

    • Equilibrate column with 5% EtOAc (with modifier).

    • Ramp to 40% EtOAc over 10 CV (Column Volumes).

    • Note: The 7-substituted isomer typically elutes before the 5-substituted isomer due to steric shielding of the nitrogen lone pair, reducing silanol interaction.

Protocol B: Reverse Phase (RP-HPLC) for Difficult Separations

Best for: Final polishing of drug candidates or separating closely eluting isomers.

  • Column: C18 or C18-PFP (Pentafluorophenyl). The PFP phase offers unique selectivity for aromatic heterocycles via

    
    -
    
    
    
    interactions.
  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic acid (TFA).

    • B: Methanol + 0.1% TFA.[2]

    • Why TFA? It ensures the pyridine nitrogen is fully protonated, sharpening the peak shape [2].

  • Method:

    • Isocratic hold at 20% B for 2 mins.

    • Linear gradient 20%

      
       80% B over 20 mins.
      
    • Detection: UV at 206 nm and 254 nm [2].

Module 2: Crystallization & Precipitation[3][4]

The Problem: Pyrazolo[1,5-a]pyridines are prone to "oiling out" if the solvent system is too non-polar or if impurities disrupt the crystal lattice.

Solvent Selection Table

Data synthesized from successful isolation protocols [3, 4].

Solvent SystemRatio (v/v)ApplicationTechnical Note
Ethanol (EtOH) 100%General RecrystallizationMost common. Heat to reflux, cool slowly to RT, then 4°C.
EtOH : Dioxane 2:1 or 4:1High MP DerivativesExcellent for removing polar tarry impurities.
EtOH : DMF 3:1Low Solubility AnalogsUse for highly substituted/planar derivatives that are insoluble in pure alcohols.
Hexane : EtOAc VariableAnti-solvent CrashDissolve in min. EtOAc, add Hexane dropwise until cloudy.[3]
Troubleshooting "Oiling Out"

If your product forms a gum instead of crystals:

  • Re-dissolve: Heat the oil back into solution.

  • Seed: Add a single crystal of pure product (if available) or scratch the glass wall.

  • Slow Cool: Insulate the flask with foil/cotton to slow the cooling rate. Rapid cooling traps impurities, leading to oils.

  • Salt Formation: If the free base refuses to crystallize, convert it to the HCl or Mesylate salt. These salts have higher lattice energy and crystallize more readily from Acetone/MeOH mixtures.

Module 3: Metal Scavenging (Post-Coupling)

The Problem: Many derivatives are synthesized via Sonogashira or Suzuki couplings (using Pd/Cu catalysts). Residual metal is toxic and can catalyze degradation of the final product.

Protocol:

  • Dissolve crude material in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or DMT (dimercaptotriazine) scavenger (4 equivalents relative to expected metal load).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm pad.

  • Validation: The filtrate should be colorless. A yellow/orange tint indicates residual Pd.

Frequently Asked Questions (FAQs)

Q: My compound streaks on the TLC plate even with 50% EtOAc. How do I fix this? A: This is the "Silanol Effect." The basic bridgehead nitrogen is hydrogen-bonding with the acidic silica.

  • Fix: Pre-treat your TLC plate by dipping it in a solution of 5% Triethylamine in Hexanes and drying it before spotting your compound. Add 1% TEA to your developing chamber solvent.

Q: I have a mixture of 5- and 7-substituted isomers. Which one is which? A: While NMR is definitive (NOESY), chromatography behavior is a quick indicator.

  • Rule of Thumb: In Normal Phase (silica), the 7-substituted isomer usually elutes first (higher

    
    ). The substituent at position 7 sterically hinders the nitrogen lone pair, reducing its binding affinity to the silica [5].
    

Q: Can I use water for recrystallization? A: Generally, no. While water is a good anti-solvent, these heterocycles are often too lipophilic, leading to immediate oiling out. Use Ethanol as your primary solvent. If you must use water, use it only as a dropwise anti-solvent into a hot methanolic solution [3].

References

  • Luque, C., et al. (2011).[4] "Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand." Inorganica Chimica Acta. 4

  • Chandrasekar, R., et al. (2014).[2] "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis. 2[4][5][6][7][8][9][10][11]

  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." 3[4][5][6][7][9][10][11]

  • Hamed, M., et al. (2019). "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives." ACS Omega. 5

  • Kendall, J. D., et al. (2012). "Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors." Royal Society of Chemistry. 1[4][5][6][7][9][11]

Sources

Optimization

common side reactions in Pyrazolo[1,5-a]pyridine synthesis and how to avoid them

Pyrazolo[1,5-a]pyridine Synthesis: Technical Support Center Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridines. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Pyrazolo[1,5-a]pyridine Synthesis: Technical Support Center

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of this important synthetic transformation. Our focus is on anticipating and solving common side reactions to improve yield, purity, and predictability in your experiments.

Troubleshooting Guide: Common Side Reactions & Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of Pyrazolo[1,5-a]pyridines, particularly via the common [3+2] cycloaddition of N-aminopyridinium salts or N-iminopyridinium ylides.

Issue 1: Formation of an Unexpected Isomeric Byproduct -[1][2][3]Triazolo[1,5-a]pyridines

Q: My reaction is producing a significant amount of a byproduct that I've identified as a[1][2][3]triazolo[1,5-a]pyridine derivative instead of my target pyrazolo[1,5-a]pyridine. What causes this and how can I prevent it?

A: This is a classic side reaction often driven by specific reaction conditions, particularly the choice and amount of acid.

Causality: The formation of the[1][2][3]triazolo[1,5-a]pyridine byproduct stems from an alternative cyclization pathway of the N-aminopyridine starting material. While the desired pyrazolo[1,5-a]pyridine forms from a [3+2] cycloaddition pathway, the triazolo-scaffold is often the result of a competitive dehydrogenative C-N coupling followed by cyclization.[2]

This side reaction is particularly prevalent under certain acidic conditions. For instance, in reactions involving N-amino-2-iminopyridines and β-dicarbonyl compounds, using an excessive amount of a Brønsted acid like acetic acid (e.g., 8 equivalents or more) can favor the formation of the triazolo[1,5-a]pyridine.[2] Similarly, strong acids like trifluoroacetic acid (TFA) can also promote this side reaction.[2]

Troubleshooting & Avoidance Strategies:

  • Control Acid Stoichiometry: This is the most critical factor. If using acetic acid as a promoter, carefully control its loading. Studies have shown that maintaining the acetic acid concentration at or below 6 equivalents can effectively suppress the formation of the triazolo[1,5-a]pyridine byproduct while still promoting the desired reaction.[2]

  • Optimize the Acid Catalyst: Avoid using excessively strong Brønsted acids if this side product is observed. Weaker acids or even Lewis acids may offer a better selectivity profile for your specific substrates.

  • Atmosphere Control: The desired cross-dehydrogenative coupling (CDC) reaction to form the pyrazolo[1,5-a]pyridine is often an oxidative process. Ensuring an atmosphere of molecular oxygen (O₂) can significantly enhance the yield of the desired product and outcompete the side reaction.[2] Conversely, running the reaction under an inert atmosphere (like Argon) will drastically diminish the yield of the pyrazolo-pyridine product.[2]

Visualizing the Competing Pathways

The following diagram illustrates the mechanistic divergence leading to the desired product versus the triazolo byproduct.

G cluster_conditions Start N-Amino-2-iminopyridine + β-Dicarbonyl Compound Intermediate Common Intermediate Start->Intermediate Reaction Initiation Product Pyrazolo[1,5-a]pyridine (Desired Product) Intermediate->Product [3+2] Cycloaddition Pathway (Controlled Acid, O₂ Atmosphere) SideProduct [1,2,4]Triazolo[1,5-a]pyridine (Side Product) Intermediate->SideProduct Alternative Cyclization (Excess Acid, e.g., >6 eq. AcOH)

Caption: Competing reaction pathways in Pyrazolo[1,5-a]pyridine synthesis.

Issue 2: Poor Regioselectivity with Unsymmetrical Alkynes

Q: I'm performing a [3+2] cycloaddition with an N-iminopyridinium ylide and an unsymmetrical alkyne, and I'm getting a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity?

A: Regioselectivity in 1,3-dipolar cycloadditions is a common challenge governed by a combination of steric and electronic factors. Controlling it requires careful selection of substrates and conditions.

Causality: The N-iminopyridinium ylide is a 1,3-dipole. When it reacts with an unsymmetrical alkyne (a dipolarophile), there are two possible orientations for the cycloaddition, leading to two different regioisomers. The preferred outcome is determined by the alignment of the frontier molecular orbitals (HOMO of the ylide and LUMO of the alkyne) and steric hindrance between substituents.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the alkyne lower the energy of its LUMO, accelerating the reaction. The regioselectivity is often dictated by the orbital coefficients, favoring the isomer where the largest coefficient on the ylide's HOMO aligns with the largest coefficient on the alkyne's LUMO.

  • Steric Effects: Bulky substituents on either the ylide or the alkyne will sterically hinder one approach, favoring the formation of the less crowded regioisomer.

Troubleshooting & Avoidance Strategies:

  • Substrate Modification: The most powerful tool is the choice of substituents. Placing a bulky group on the pyridine ring of the ylide can effectively block one side, directing the incoming alkyne to the less hindered face.[4]

  • Use of Directing Groups: Incorporating a directing group on the pyridine can influence the regiochemical outcome, particularly in metal-catalyzed variations of the synthesis.[5]

  • Solvent and Temperature Optimization: While less impactful than substrate control, solvent polarity can subtly influence the transition state energies of the two competing pathways. A systematic screen of solvents (e.g., from nonpolar toluene to polar aprotic acetonitrile to polar protic ethanol) can sometimes improve the isomeric ratio. Lowering the reaction temperature often increases selectivity by amplifying small differences in activation energy.

  • Catalyst Selection: In some synthetic routes, the choice of catalyst can influence regioselectivity. For example, in dirhodium-catalyzed reactions, the catalyst can remain associated with the substrate during the ring-closing step, thereby influencing the stereochemical and regiochemical outcome.[4]

Issue 3: Low or No Product Yield

Q: My reaction is sluggish, and I'm getting a very low yield of the desired pyrazolo[1,5-a]pyridine, with most of my starting material remaining. What can I do to improve the conversion?

A: Low yield is a frequent problem that can usually be solved by systematically evaluating the reaction parameters, starting with the most fundamental aspects.

Causality: Low conversion can be due to several factors: insufficient reactivity of the starting materials, suboptimal reaction conditions (temperature, concentration, solvent), or deactivation of the key reactive intermediate (the ylide).

Troubleshooting & Avoidance Strategies:

  • Purity of Starting Materials: Ensure all reactants, especially the N-aminopyridine precursor, are pure and dry. Impurities can quench reactive intermediates or catalyze side reactions.[6]

  • Ylide Generation: The N-iminopyridinium ylide is typically generated in situ from an N-aminopyridinium salt using a base. Ensure the base is appropriate (e.g., a non-nucleophilic base like K₂CO₃ or Et₃N) and added in the correct stoichiometry. The ylide is often unstable, so its generation should occur in the presence of the alkyne.

  • Solvent Choice: The solvent must be able to dissolve the reactants but should not interfere with the reaction. For many cycloadditions, polar aprotic solvents like acetonitrile or N-methylpyrrolidone (NMP) are effective.[1][7]

  • Temperature and Reaction Time: Many cycloadditions require elevated temperatures (reflux) to proceed at a reasonable rate.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure you are not stopping the reaction prematurely or allowing for product degradation over extended periods.[6]

  • Energy Input: Consider alternative energy sources. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[8] Sonication has also been reported as an effective method to promote these reactions, sometimes allowing for catalyst-free conditions.[7][9]

  • Substituent Effects: Electron-withdrawing groups on the pyridine ring of the ylide and on the alkyne generally increase reaction rates and yields by stabilizing the transition state and the ylide itself.[10]

Troubleshooting Workflow

This decision tree can guide you through a systematic process to diagnose and solve common issues in your synthesis.

Caption: A decision tree for troubleshooting Pyrazolo[1,5-a]pyridine synthesis.

Key Experimental Protocol: Catalyst-Free [3+2] Cycloaddition

This protocol is adapted from a scalable, catalyst-free method utilizing sonication, which is noted for its efficiency and high yields.[7]

Objective: To synthesize polysubstituted pyrazolo[1,5-a]pyridines via a catalyst-free [3+2] cycloaddition.

Materials:

  • 1-Amino-2-iminopyridine derivative (1.0 eq, 10 mmol)

  • Appropriate alkyne derivative (e.g., dimethyl acetylenedicarboxylate) (1.0 eq, 10 mmol)

  • Acetonitrile (30 mL)

  • Ethanol (for washing)

Procedure:

  • To a suitable reaction vessel, add the 1-amino-2-iminopyridine derivative (10 mmol) and the alkyne derivative (10 mmol).

  • Add acetonitrile (30 mL) to the vessel.

  • Place the reaction vessel in an ultrasonic bath.

  • Sonicate the mixture for approximately 20 minutes at a controlled temperature of 85 °C.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solid product will typically precipitate. Collect the solid by filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any residual solvent and impurities.

  • Dry the product under vacuum to yield the pure pyrazolo[1,5-a]pyridine derivative.

Self-Validating System: This protocol is robust due to its simplicity. The absence of a catalyst eliminates variables related to catalyst activity, loading, and removal. The reaction progress, easily monitored by TLC, provides a clear endpoint. The product often precipitates in high purity, simplifying purification and validation by standard analytical methods (NMR, MS, m.p.).[7]

Data Summary Table

The following table summarizes the effect of acetic acid loading on the competitive formation of a pyrazolo[1,5-a]pyridine (desired product) versus a triazolo[1,5-a]pyridine (side product), based on data from Al-Issa et al. (2019).[2]

EntryAcetic Acid (equiv.)AtmosphereYield of Pyrazolo[1,5-a]pyridineYield of Triazolo[1,5-a]pyridine
12Air34%Not Reported (Trace)
24Air52%Not Reported (Trace)
36Air74%Not Reported (Trace)
46O₂ 94% Not Reported (Trace)
58AirDecreased YieldFormation Observed

This table clearly demonstrates that increasing acetic acid up to 6 equivalents boosts the desired product yield, especially under an oxygen atmosphere, while exceeding this amount begins to favor the formation of the undesired side product.

References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. [Link]

  • Al-Issa, S. A., Ismail, H. M., Behbehani, H., & Ibrahim, H. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13916-13930. [Link]

  • Ismail, M. F., Badr, M. A., Hassan, M. E., & El-Bahaie, S. A. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports.[Link]

  • Ismail, H. M., Behbehani, H., & Ibrahim, H. M. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7077-7091. [Link]

  • Zhu, C., Wang, Z., Falck, J. R., & Zhao, C. (2012). Highly Enantioselective Dearomatizing Formal [3+3]-Cycloaddition Reactions of N-Acyliminopyridinium Ylides with Electrophilic Enolcarbene Intermediates. Angewandte Chemie International Edition, 51(43), 10917-10921. [Link]

  • El Kihel, A., & Lamsabhi, M. (2024). TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM PYRAN-2-ONES. Journal Marocain de Chimie Hétérocyclique, 23(1). [Link]

  • Sathishkumar, M., & Kantharaju. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate.[Link]

  • Wu, H., Chen, J., & Liu, X. (2023). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. ResearchGate.[Link]

  • Wang, Z., Li, Y., Wu, Y., Zhang, J., & Zhu, Q. (2020). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 7(1), 107-112. [Link]

  • Al-Warhi, T. I., & Abdoh, M. M. (2023). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. ResearchGate.[Link]

  • Torres, E., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5589. [Link]

  • Abdelriheem, N. A., Mohamed, S. K., & Abdelhamid, A. O. (2021). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate.[Link]

  • Gryaznov, P. I., Pugachev, M. V., & Mironov, V. F. (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Molecules, 27(22), 7935. [Link]

  • Ismail, H. M., Behbehani, H., & Ibrahim, H. M. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC.[Link]

  • Sharma, P., Singh, S., & Singh, V. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(7), 104825. [Link]

  • Pi, C., Li, Y., & Wang, J. (2017). N-Iminopyridinium ylide-directed, cobalt-catalysed coupling of sp2 C–H bonds with alkynes. Organic & Biomolecular Chemistry, 15(34), 7074-7077. [Link]

  • Bakulina, O. V., & Glukhareva, T. V. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2901-2909. [Link]

  • Specht, A., & Sève, A. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(2), 239. [Link]

  • Hussein, E. M., Ahmed, S. A., & Farghaly, A. M. (2022). Regio- and stereoselectivity of the 1,3-dipolar cycloaddition of azomethine ylides to (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones: A combined experimental and theoretical study. Arabian Journal of Chemistry, 15(7), 103884. [Link]

  • Ryan, J. H. (2015). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ResearchGate.[Link]

Sources

Troubleshooting

Catalyst Selection for Efficient Pyrazolo[1,5-a]pyridine Synthesis: A Technical Support Guide

Welcome to our dedicated technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Pyrazolo[1,5-a]pyridines are a significant class of N-fused heterocyclic compounds, forming the core of many biologically active molecules.[1] Their synthesis, while achievable through various routes, often presents challenges in achieving high efficiency and purity. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic strategies.

Troubleshooting Guide: Overcoming Common Hurdles in Pyrazolo[1,5-a]pyridine Synthesis

This section addresses specific experimental issues you might encounter. We delve into the root causes of these problems and provide actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield in the Absence of a Catalyst

Question: My [3+2] cycloaddition reaction between an N-iminopyridinium ylide and an alkyne/alkene is sluggish and gives a low yield. I am hesitant to use a catalyst to avoid contamination. What are my options?

Expert Analysis: While many modern protocols for pyrazolo[1,5-a]pyridine synthesis are designed to be catalyst-free, the intrinsic reactivity of your substrates is paramount.[2][3] Electron-deficient alkynes and alkenes are generally more reactive in these cycloadditions. If your substrates are not sufficiently activated, the reaction may require more energy to overcome the activation barrier.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent can significantly impact reaction rates and yields. A systematic screening of solvents with varying polarities is recommended. For instance, acetonitrile has been shown to be highly effective in some catalyst-free systems.[3]

  • Thermal and Non-Thermal Energy Input:

    • Elevated Temperatures: Increasing the reaction temperature is a straightforward approach to enhance reaction kinetics.

    • Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[4][5]

    • Ultrasonic Irradiation: Sonication can also accelerate the reaction by creating localized high-pressure and high-temperature zones, a phenomenon known as acoustic cavitation.[2][3]

  • Re-evaluation of Substrate Concentration: Ensure that the reaction is being run at an optimal concentration. Overly dilute conditions can slow down bimolecular reactions.

.

Caption: Troubleshooting workflow for low-yield catalyst-free reactions.

Issue 2: Formation of Regioisomers and Side Products

Question: My reaction is producing a mixture of regioisomers, complicating purification. How can I improve the regioselectivity?

Expert Analysis: The formation of regioisomers is a common challenge, particularly with unsymmetrical alkynes or N-aminopyridine salts.[3] The regiochemical outcome is determined by the electronic and steric properties of the reacting partners. In some cases, a catalyst can help steer the reaction towards a single, desired isomer.

Troubleshooting Steps:

  • Catalyst Selection:

    • Acid Catalysis: For cyclocondensation reactions, simple acids like acetic acid can promote the desired pathway.[6][7]

    • Base Catalysis: In other systems, bases such as K2CO3 or KOH can be effective.[7] The choice between acid and base catalysis is highly dependent on the specific reaction mechanism.

    • Metal Catalysis: For cross-coupling and C-H activation strategies, palladium and copper catalysts are frequently employed.[8][9] These can offer high levels of regioselectivity that are not achievable under thermal conditions alone.

  • Substrate Modification: If possible, modifying the electronic or steric properties of your starting materials can favor the formation of one regioisomer. For instance, introducing a bulky group can sterically hinder one reaction pathway.

  • Temperature Optimization: Reaction temperature can influence the ratio of kinetic to thermodynamic products. A careful temperature study may reveal conditions that favor the desired isomer.

Issue 3: Catalyst Inefficiency or Decomposition

Question: I am using a palladium catalyst for a C-H functionalization approach, but the reaction is stalling or showing signs of catalyst decomposition. What could be the cause?

Expert Analysis: Palladium-catalyzed C-H activation is a powerful tool for pyrazolo[1,5-a]pyridine synthesis, but the catalyst's stability is crucial.[8] Catalyst decomposition can be triggered by a variety of factors, including the presence of impurities, inappropriate solvent choice, or an unsuitable ligand environment.

Troubleshooting Steps:

  • Purity of Reagents and Solvents: Ensure all starting materials and solvents are of high purity and are anhydrous and deoxygenated, as required by the specific catalytic system.

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. If you are observing catalyst decomposition, consider screening different ligands.

  • Solvent Effects: Some solvents can coordinate to the metal center and inhibit catalysis. Hexafluoroisopropanol (HFIP) has been identified as a beneficial solvent for some Pd-catalyzed C-H activations due to its ability to solubilize substrates and promote the desired reactivity.[8]

  • Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading is not always the best solution and can sometimes lead to more side reactions. It is often more effective to optimize the other reaction parameters first.

.

Caption: Simplified catalytic cycle for Pd-catalyzed C-H functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to pyrazolo[1,5-a]pyridines and how does catalyst selection differ for each?

A1: The most common routes include:

  • [3+2] Cycloaddition: This typically involves the reaction of N-iminopyridinium ylides with alkynes or alkenes.[10] While often performed catalyst-free, some systems may benefit from Lewis acid or metal catalysts to improve regioselectivity and yield.

  • Cyclocondensation Reactions: These reactions often involve the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[7] These are frequently catalyzed by acids (e.g., acetic acid) or bases (e.g., pyridine, piperidinium acetate).[7]

  • Intramolecular Cyclizations: These can involve the cyclization of transient nitrenes or ethynylpyridines.[6] The choice of catalyst, if any, is highly specific to the nature of the precursor and the cyclization trigger.

  • Cross-Dehydrogenative Coupling (CDC): This method can be promoted by simple reagents like acetic acid and molecular oxygen, offering a catalyst-free approach.[6]

Q2: When should I consider a heterogeneous catalyst?

A2: Heterogeneous catalysts, such as copper supported on MCM-41, offer significant advantages in terms of catalyst recovery and reuse.[9] This is particularly beneficial for large-scale synthesis where cost and metal contamination of the final product are major concerns. If your synthesis is amenable to a known heterogeneous catalytic system, it is worth exploring for improved sustainability and process efficiency.

Q3: Can green chemistry principles guide my catalyst selection?

A3: Absolutely. The principles of green chemistry encourage the use of catalysts (as opposed to stoichiometric reagents), the use of reusable catalysts, and the avoidance of toxic solvents.[4] Recent research has focused on developing catalyst-free systems under ultrasonic or microwave irradiation, often in more environmentally benign solvents.[2][3] When a catalyst is necessary, choosing a non-toxic, earth-abundant metal (like copper) or a recyclable heterogeneous catalyst aligns well with green chemistry principles.

Q4: How do I choose between different types of catalysts (acid, base, metal)?

A4: The choice is dictated by the reaction mechanism:

  • Acid catalysts are typically used to activate carbonyl groups in condensation reactions.

  • Base catalysts are often employed to deprotonate a substrate, generating a nucleophile for a subsequent reaction.

  • Metal catalysts (e.g., Palladium, Copper) are essential for reactions proceeding via mechanisms like oxidative addition, reductive elimination, and C-H activation.

A thorough understanding of the proposed mechanism for your desired transformation is key to selecting the appropriate class of catalyst.

Catalyst Performance Summary

The table below summarizes various catalytic and non-catalytic conditions for the synthesis of pyrazolo[1,5-a]pyridines, providing a comparative overview to guide your experimental design.

Synthetic MethodCatalyst/PromoterTypical ConditionsYield RangeKey Advantages
[3+2] CycloadditionNone (Sonication)Acetonitrile, 85°C, 20 min92%High yield, short reaction time, catalyst-free
Cross-Dehydrogenative CouplingAcetic Acid / O₂Ethanol, 130°C, 18 hHighCatalyst-free, high atom economy
CyclocondensationPyridineReflux, 12 hGoodSimple, readily available base catalyst
CyclocondensationKOHDMFGood-ExcellentEffective for reactions with chalcones
Oxidative CycloadditionPIDAN-methylpyrrolidone, room temp.GoodMetal-free, mild conditions
C-H FunctionalizationPdCl₂(dppf)Microwave irradiationGood-HighRapid functionalization of the pyrazolo[1,5-a]pyridine core
Oxidative CyclizationHeterogeneous Cu(II)Ethyl acetate, room temp., airGoodReusable catalyst, mild conditions

Yields are highly substrate-dependent and the provided data is for representative examples.

Experimental Protocols

General Procedure for Catalyst-Free Sonochemical Synthesis of Pyrazolo[1,5-a]pyridines

This protocol is adapted from a reported procedure.[2][3]

  • To a suitable reaction vessel, add the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol).

  • Add acetonitrile (30 mL) as the solvent.

  • Place the vessel in an ultrasonic bath and sonicate at 85°C for approximately 20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid product, wash with cold ethanol, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.

General Procedure for Acetic Acid-Promoted Cross-Dehydrogenative Coupling

This protocol is adapted from a reported procedure.[6]

  • In a pressure-resistant vial, combine the N-amino-2-iminopyridine (3 mmol), the 1,3-dicarbonyl compound (3 mmol), and ethanol (10 mL).

  • Add acetic acid (1.08 g, 6 equivalents).

  • Seal the vial and introduce an oxygen atmosphere (1 atm).

  • Stir the reaction mixture at 130°C for 18 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired pyrazolo[1,5-a]pyridine product.

References

  • Al-dujaili, A. H., et al. (2018). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 3(11), 15997-16006. [Link]

  • El-Sayed, M. A.-A., et al. (2019). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]

  • Ibrahim, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7234-7249. [Link]

  • Various Authors. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online, 48(21), 2481-2505. [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(5). [Link]

  • Ibrahim, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC - NIH. [Link]

  • Halley, F., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 523-528. [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - NIH. [Link]

  • Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • Brehme, R., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace. [Link]

  • El-Gamal, M. I., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. ResearchGate. [Link]

  • Various Authors. (2019). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. [Link]

  • Mondal, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

  • Bobrovs, R., et al. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. [Link]

  • Patel, R. V., et al. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of different Pyrazolo[1,5-a]pyridine synthesis methods

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold The Pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The Pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors.[1][2] Its rigid, planar structure is a key feature in numerous biologically active compounds, demonstrating a wide range of therapeutic activities, including antiviral, anti-inflammatory, anti-cancer, and anti-tubercular properties.[3] Furthermore, derivatives of this scaffold are integral to compounds targeting the central nervous system, such as dopamine D3 agonists and D4 antagonists.[3] The versatility and importance of this scaffold necessitate efficient and robust synthetic methodologies. This guide provides a comparative analysis of the primary synthetic routes to Pyrazolo[1,5-a]pyridines, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal method for their specific applications.

Section 1: Cycloaddition Strategies: The Modern Mainstay

The most prevalent and versatile approach to the Pyrazolo[1,5-a]pyridine core involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles like alkenes or alkynes.[3] This method is favored for its high degree of regioselectivity and functional group tolerance.

Mechanism of [3+2] Cycloaddition

The reaction proceeds through the in-situ generation of an N-aminopyridinium ylide, which acts as a 1,3-dipole. This ylide then reacts with an electron-deficient alkene or alkyne in a concerted [3+2] cycloaddition fashion to form an initial dihydropyrazolo[1,5-a]pyridine intermediate. Subsequent oxidation, often by air or a mild oxidant, leads to the aromatic Pyrazolo[1,5-a]pyridine product.

G cluster_0 Ylide Formation cluster_1 Cycloaddition & Aromatization N_Aminopyridine N-Aminopyridine Ylide N-iminopyridinium ylide (1,3-dipole) N_Aminopyridine->Ylide -H+ Base Base Base->Ylide Dipolarophile Alkyne/Alkene (Dipolarophile) Cycloadduct Dihydropyrazolo[1,5-a]pyridine Intermediate Ylide->Cycloadduct Dipolarophile->Cycloadduct Product Pyrazolo[1,5-a]pyridine Cycloadduct->Product -2H Oxidant [O] Oxidant->Product

Caption: Generalized mechanism of [3+2] cycloaddition for Pyrazolo[1,5-a]pyridine synthesis.

Representative Protocol: Oxidative [3+2] Cycloaddition

This protocol describes the synthesis of functionalized pyrazolo[1,5-a]pyridines via an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[4]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the N-aminopyridine (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol) in N-methylpyrrolidone (NMP, 5 mL).

  • Reaction Initiation: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

Section 2: Cyclocondensation Strategies: The Classical Approach

Cyclocondensation reactions, particularly those involving 5-aminopyrazoles and 1,3-dicarbonyl compounds or their equivalents, represent a classical and still widely used route.[5][6] These methods are often straightforward and utilize readily available starting materials.

Mechanism of Cyclocondensation

The synthesis typically begins with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization via condensation of the endocyclic pyrazole nitrogen onto the second carbonyl group, and subsequent dehydration to yield the final aromatic product. The regioselectivity can be an issue with unsymmetrical 1,3-dicarbonyls, potentially leading to isomeric products.[6]

Representative Protocol: Condensation of 5-Aminopyrazole with a Chalcone

This method provides an efficient synthesis of pyrazolo[1,5-a]pyrimidines (a related, important scaffold) in good to excellent yields.[6]

Step-by-Step Methodology:

  • Reactant Combination: To a solution of the 5-aminopyrazole (1.0 mmol) and the appropriate chalcone (1.0 mmol) in dimethylformamide (DMF, 10 mL), add a catalytic amount of potassium hydroxide (KOH).

  • Reaction Conditions: Stir the resulting mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, pour the mixture into crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure product.

Section 3: Transition-Metal Catalyzed Syntheses

Modern organic synthesis has seen a surge in the use of transition-metal catalysis for the construction of heterocyclic systems, and pyrazolo[1,5-a]pyridines are no exception. These methods often feature high efficiency, excellent regioselectivity, and broad functional group tolerance.[7][8]

Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC)

A notable advancement is the palladium-catalyzed direct C-H bond arylation, which allows for the functionalization of the parent pyrazolo[1,5-a]pyridine at specific positions.[8] More recently, Pd(II)-catalyzed C-H/C-H cross-dehydrogenative coupling has been developed to synthesize bipyrazolo[1,5-a]pyridines with high yields.[8]

Ruthenium-Catalyzed C-H/N-H Annulation

Ruthenium(II) catalysts have been effectively used for the annulation of pyrazole derivatives with alkynes to form pyrazolo[5,1-a]isoquinolines, a related fused system.[9] This strategy proceeds via a C-H/N-H activation mechanism and can be performed in environmentally benign solvents like water.[9]

G

Caption: General laboratory workflow for the synthesis and purification of Pyrazolo[1,5-a]pyridines.

Comparative Analysis of Synthesis Methods

The choice of synthetic method depends critically on the desired substitution pattern, available starting materials, and required scale.

MethodKey AdvantagesKey LimitationsTypical YieldsSubstrate Scope
[3+2] Cycloaddition High versatility, good functional group tolerance, often high regioselectivity.[3]Requires synthesis of N-aminopyridinium ylide precursors.60-95%[3][10]Broad; effective with various electron-deficient alkenes and alkynes.
Cyclocondensation Operationally simple, uses readily available starting materials.[5][6]Potential for regioisomeric mixtures with unsymmetrical reagents, sometimes harsh conditions (acid/heat).[6]40-90%[6]Good; primarily with 1,3-dicarbonyls, enaminones, and chalcones.[6]
Transition-Metal Catalysis High efficiency, excellent selectivity, access to novel derivatives via C-H activation.[7][8]Catalyst cost and sensitivity, potential for metal contamination in the final product.70-94%[8]Growing; depends on the specific catalytic system.
Green Approaches Environmentally friendly (e.g., use of water as solvent, microwave, or ultrasound).[5][11]Can require specialized equipment (microwave/ultrasound reactors), may not be universally applicable.Good to Excellent[5]Dependent on the specific green methodology employed.

Conclusion and Future Outlook

The synthesis of pyrazolo[1,5-a]pyridines has evolved significantly, with [3+2] cycloaddition and classical cyclocondensation reactions remaining the workhorses of the field. The advent of transition-metal-catalyzed C-H activation strategies is opening new avenues for late-stage functionalization and the creation of novel analogues with unprecedented structural diversity.[8] Future efforts will likely focus on further refining these methods to enhance their green credentials, for instance, by developing more recyclable catalysts and expanding the use of benign solvents like water. The continuous development of efficient and selective synthetic routes is paramount to fully exploring the therapeutic and material potential of this remarkable heterocyclic system.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI.
  • 1,3-DIPOLAR CYCLOADDITION REACTIONS OF PYRAZOLO[1,5-a]PYRIMIDINES WITH NITRILE OXIDE - sctunisie.org.
  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing).
  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review | Bentham Science Publishers.
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC - PubMed Central.
  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES - Rasayan.
  • Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety - ResearchGate.
  • Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions | Request PDF.
  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC.
  • Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis.
  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions - Who we serve.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • 1,3-Dipolar cycloaddition reactions of pyrazolidinium ylides with acetylenes. Synthesis of a new class of antibacterial agents | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing.
  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal.
  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines | The Journal of Organic Chemistry - ACS Publications - ACS.org.
  • Synthesis of pyrazolo [5,1-a]isoquinolines via C-H/N-H annulation of pyrazoles and alkynes with ruthenium(II) catalysts - DRS@nio.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU.

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Comparative

Pyrazolo[1,5-a]pyridin-3-ol versus other heterocyclic scaffolds in kinase inhibition

Executive Summary The pyrazolo[1,5-a]pyridin-3-ol scaffold represents a distinct "privileged structure" in kinase medicinal chemistry, offering a bioisosteric alternative to the ubiquitous indazole and pyrazolo[1,5-a]pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridin-3-ol scaffold represents a distinct "privileged structure" in kinase medicinal chemistry, offering a bioisosteric alternative to the ubiquitous indazole and pyrazolo[1,5-a]pyrimidine cores. While structurally related to the adenine ring of ATP, this scaffold distinguishes itself through a unique electronic profile—lacking the N4 nitrogen of pyrimidines and the N-H donor of indazoles.

This guide objectively analyzes the Pyrazolo[1,5-a]pyridin-3-ol moiety (and its O-functionalized derivatives) against its primary competitors. Experimental evidence suggests that while this scaffold often exhibits superior lipophilic ligand efficiency (LLE) and membrane permeability, it faces challenges in aqueous solubility that require specific medicinal chemistry strategies to mitigate.

Structural Rationale & Pharmacophore Mapping

The pyrazolo[1,5-a]pyridine core is a fused bicyclic system.[1] The "3-ol" designation highlights the functionalization at the C3 position, which is critical for interacting with the kinase hinge region or the solvent-exposed front.

The "3-ol" Advantage

Unlike the indazole scaffold, which relies on an N-H donor in the 5-membered ring, the pyrazolo[1,5-a]pyridine is a bridgehead nitrogen system. It lacks an acidic proton on the ring nitrogens.

  • Hinge Interaction: The C3-hydroxyl (or C3-alkoxy) group acts as a versatile hydrogen bond acceptor/donor module.

  • Tautomeric Control: The 3-hydroxy variant exists in equilibrium with its keto-tautomer (pyrazolo[1,5-a]pyridin-3(2H)-one). Locking this tautomer via O-alkylation allows precise vectoring into the ribose binding pocket.

  • Electronic Tuning: The absence of the N4 nitrogen (present in pyrazolo-pyrimidines) makes the pyridine ring more electron-rich, altering the

    
    -stacking capability with the gatekeeper residue.
    

Pharmacophore Scaffold Pyrazolo[1,5-a]pyridin-3-ol Hinge Kinase Hinge Region (Glu/Met backbone) Scaffold->Hinge H-Bond (C3-OH/OR) Gatekeeper Gatekeeper Residue (Thr/Met) Scaffold->Gatekeeper Pi-Stacking (Pyridine Ring) Solubility Solvent Front Scaffold->Solubility C2/C5 Vectors

Figure 1: Pharmacophore mapping of the scaffold within the ATP-binding pocket.

Head-to-Head Comparison: Performance Metrics

This section compares the Pyrazolo[1,5-a]pyridin-3-ol core against its two most common competitors: Indazole and Pyrazolo[1,5-a]pyrimidine .

Table 1: Physicochemical & Biological Profile Comparison
FeaturePyrazolo[1,5-a]pyridin-3-olIndazolePyrazolo[1,5-a]pyrimidine
H-Bond Profile Acceptor (N1) + Donor/Acceptor (C3-OH)Donor (NH) + Acceptor (N2)Acceptor (N1, N4)
Lipophilicity (LogP) Moderate to High (More Lipophilic)ModerateLow (More Polar due to extra N)
Solubility Challenge: Often low aq. solubility due to planarity and lack of basic N.ModerateGood: N4 lowers pKa, often better solubility.
Metabolic Stability High: Pyridine ring is resistant to oxidative metabolism compared to electron-rich phenyls.Moderate (N-dealkylation risk)Moderate (C-oxidation risk)
Selectivity Potential High: Unique shape often exploits p110

(PI3K) or specific hydrophobic pockets.
Broad (often "dirty" kinase profile)Broad (Privileged scaffold for many kinases)
Primary Application PI3K, CSK, p38 MAPK inhibitorsVEGFR, FGFR, CDK inhibitorsCDK, Checkpoint, RET inhibitors
Data Interpretation
  • Potency vs. Solubility Trade-off: The pyrazolo[1,5-a]pyridine scaffold often yields higher intrinsic potency (

    
    ) due to optimized hydrophobic packing (lack of polar N4). However, this comes at the cost of aqueous solubility.
    
  • Selectivity Case Study (PI3K): Research indicates that pyrazolo[1,5-a]pyridines can achieve >100-fold selectivity for PI3K

    
     over other isoforms, a feat difficult for the more promiscuous pyrazolo-pyrimidines.
    
Experimental Protocols

To validate the efficacy of this scaffold, the following protocols for synthesis and biochemical assay are recommended.

A. Synthesis of the Core (Oxidative Cyclization)

Rationale: The most robust route avoids unstable hydrazine intermediates by using N-aminopyridinium salts.

  • Reagents: Pyridine, Hydroxylamine-O-sulfonic acid (HOSA), Ethyl propiolate (or alkynyl esters),

    
    .
    
  • Step 1 (N-amination): Treat pyridine derivative with HOSA in water/DCM at 0°C to form the N-aminopyridinium salt.

  • Step 2 (Cyclization): React the salt with ethyl propiolate in DMF with

    
     (2.5 eq).
    
  • Step 3 (Functionalization): The resulting ester at C3 can be hydrolyzed and subjected to Curtius rearrangement or reduced/oxidized to install the -OH or -OR moiety.

    • Alternative Direct Route: Use oxidative [3+2] annulation of N-aminopyridines with acrylates using TEMPO/O2 as an oxidant.

B. TR-FRET Kinase Binding Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over radiometric assays for high-throughput screening of this scaffold to eliminate false positives from fluorescence interference (common with fused heterocycles).

  • Buffer Prep: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Tracer: Use an AlexaFluor-647 labeled ATP-competitive tracer (specific to target kinase, e.g., Kinase Tracer 178).

  • Antibody: Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

  • Incubation: Mix Kinase (5 nM), Tracer (10-50 nM), and Test Compound (Pyrazolo-pyridine derivative) in 384-well plates. Incubate 1 hour at RT.

  • Readout: Measure ratio of acceptor emission (665 nm) to donor emission (615 nm).

  • Validation: Calculate Z-factor. A value > 0.7 confirms assay robustness.

Mechanism of Action: The PI3K/Akt Signaling Context

The pyrazolo[1,5-a]pyridine scaffold has shown exceptional promise in inhibiting the PI3K/Akt pathway, particularly for the p110


 isoform.[2]

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruits Inhibitor Pyrazolo[1,5-a]pyridin-3-ol Inhibitor Inhibitor->PI3K Blocks ATP Binding mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Signaling Cascade

Figure 2: Pathway inhibition mechanism. The scaffold competitively inhibits the p110


 subunit, preventing PIP2 to PIP3 conversion.
Strategic Recommendations
  • When to Choose Pyrazolo[1,5-a]pyridin-3-ol:

    • Target Class: Lipid kinases (PI3K) or Tyrosine kinases (CSK, Src) where the "gatekeeper" region is restricted.

    • Selectivity Requirements: When standard indazoles hit too many off-targets (e.g., CDK overlap). The distinct electronics of the pyridine ring often reduce affinity for CDKs compared to pyrazolo-pyrimidines.

  • Optimization Strategy (SAR):

    • Solubility Fix: Introduce solubilizing groups (morpholine, piperazine) at the C5 or C6 position of the pyridine ring. Do not modify the C3-ol/ether if it is the primary hinge binder.

    • Metabolic Block: If the C3-O-alkyl chain is metabolically labile, fluorinate the alkyl group or switch to a C3-cyano/amide bioisostere if H-bond donation is not strictly required.

References
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. (2025). Link

  • Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2012). Link

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. (2019). Link

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation. Organic Letters. (2022). Link

  • Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors. European Journal of Medicinal Chemistry. (2025).[3] Link

Sources

Validation

A Comparative Guide to Molecular Docking Studies of Pyrazolo[1,5-a]pyrimidine Compounds in Drug Discovery

The Pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its structural similarity to endogenous purines allows it...

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases, making it a cornerstone for the development of novel therapeutics.[2] Marketed drugs such as the sedative Zaleplon and the anxiolytic Ocinaplon feature this core, highlighting its clinical significance.[1] In recent years, this scaffold has been extensively explored for applications in oncology, infectious diseases, and inflammatory conditions.[3][4]

Molecular docking has become an indispensable computational tool in this exploration, providing atomic-level insights into how these compounds bind to their protein targets.[5][6] This guide offers a comparative analysis of various molecular docking studies performed on Pyrazolo[1,5-a]pyrimidine derivatives, presents a validated, step-by-step protocol for conducting such studies, and explains the critical reasoning behind experimental choices to ensure scientific rigor.

Comparative Analysis of Docking Studies

The versatility of the Pyrazolo[1,5-a]pyrimidine scaffold is evident from the diverse range of protein targets it has been docked against. These studies are crucial for elucidating Structure-Activity Relationships (SAR) and guiding the rational design of more potent and selective inhibitors.[7][8] The following table summarizes key findings from a selection of recent studies, showcasing the breadth of research in this area.

Pyrazolo[1,5-a]pyrimidine SeriesBiological Target(s) & PDB ID(s)Docking SoftwareKey Findings & Binding InteractionsApplication AreaReference
Arylazo derivativesMurA (UDP-N-acetylglucosamine enolpyruvyl transferase)MOE (Molecular Operating Environment)Compound 4c showed a binding energy of -12.45 kcal/mol, interacting with key residues in the MurA active site.Antibacterial[4]
Substituted phenylamino derivativesCDK2/Cyclin A, TubulinMOECompound 6h exhibited strong interactions with CDK2 (Score: -7.05 kcal/mol) and the colchicine binding site of tubulin (Score: -7.61 kcal/mol).Anticancer[9]
Indole-substituted derivativesPI3Kδ (Phosphoinositide 3-kinase delta) (PDB: 2WXP)AutoDock VinaThe pyrazolo[1,5-a]pyrimidine core formed a crucial hydrogen bond with Val-828 in the hinge region.Anti-inflammatory[10]
Various derivativesPim-1 Kinase (PDB: 4MBL), Pim-2 Kinase (PDB: 4X7Q)Not SpecifiedDocking revealed key interactions within the binding pockets, explaining the structural requirements for potent inhibition.Anticancer[11]
Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidinesTrKA (Tropomyosin receptor kinase A)MOECompound 7c showed a binding score of -10.13 kcal/mol, forming hydrogen bonds with hinge region residues.Anticancer[3]
Sulfonamide-bearing derivativesCarbonic Anhydrase (CA) IX/XII, CDK6Not SpecifiedMolecular docking confirmed essential binding interactions, supporting a dual-target inhibition mechanism.Anticancer (NSCLC)[12]
Phenylamino derivativesDNA Gyrase (PDB: 2XCT), Secreted Aspartic Protease (PDB: 1ZAP)Not SpecifiedCompounds exhibited low binding energies and varied binding modes within the active sites of these microbial enzymes.Antimicrobial[13]
Various derivativesEGFR/HER2 dual kinaseNot SpecifiedThe pyrazolo[1,5-a]pyrimidine core is identified as a promising framework for designing dual inhibitors.Anticancer[14]

This comparative data reveals a clear trend towards targeting protein kinases, particularly CDKs, TrKA, and Pim kinases, for anticancer applications.[9][11][15] A recurring theme is the interaction of the pyrazolo[1,5-a]pyrimidine core with the hinge region of the kinase ATP-binding site, often through hydrogen bonding, which mimics the interaction of the adenine portion of ATP.[7][10] The substituents at various positions on the scaffold are then responsible for achieving potency and selectivity by forming additional interactions in adjacent hydrophobic pockets or with solvent-exposed regions.[10]

A Validated Protocol for Molecular Docking

Executing a molecular docking study requires meticulous preparation and a logical workflow to generate reliable and reproducible results.[16][17] The following protocol represents a self-validating system, incorporating best practices for ligand-protein docking.[18]

The Molecular Docking Workflow

The overall process can be visualized as a sequential pipeline, from data acquisition to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection & Preparation (e.g., from RCSB PDB) Ligand 2. Ligand Preparation (2D to 3D, Energy Minimization) Grid 3. Binding Site Definition (Grid Box Generation) Ligand->Grid Dock 4. Run Docking Algorithm (Conformational Search) Grid->Dock Scoring 5. Scoring & Ranking (Binding Energy Estimation) Dock->Scoring Analysis 6. Pose Analysis & Visualization Scoring->Analysis Validation 7. Validation (Re-docking, SAR correlation) Analysis->Validation

Caption: A typical workflow for molecular docking studies.

Step-by-Step Methodology

1. Target Protein Preparation

  • Causality: The quality of the initial protein structure is paramount for a meaningful docking result.[17] Crystal structures often contain experimental artifacts like water molecules, co-solvents, and missing atoms (hydrogens, side chains) that must be corrected.

  • Protocol:

    • Obtain Structure: Download the 3D structure of the target protein from the Protein Data Bank (RCSB PDB). Choose a high-resolution structure (<2.5 Å) with a co-crystallized ligand similar to the pyrazolo[1,5-a]pyrimidine scaffold, if available.[17]

    • Clean Structure: Remove all non-essential molecules, including water, ions, and co-solvents, from the PDB file. Retain any critical cofactors if they are part of the binding site.

    • Protonation and Repair: Add polar hydrogens, as they are crucial for forming hydrogen bonds. Correct the protonation states of ionizable residues (e.g., His, Asp, Glu) based on the physiological pH (typically ~7.4). Use software tools to repair any missing side chains or loops.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.

2. Ligand Preparation

  • Causality: The ligand must be represented in a three-dimensional, low-energy conformation with correct atom types and charges to be properly evaluated by the docking algorithm's scoring function.

  • Protocol:

    • Generate 3D Structure: Convert the 2D structure of the Pyrazolo[1,5-a]pyrimidine compound into a 3D conformation using a program like Open Babel or the builder tools within docking software suites.

    • Assign Charges: Assign partial atomic charges using a force field (e.g., Gasteiger charges).

    • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This is critical for allowing conformational flexibility during the docking search.

    • Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a stable, low-energy conformer.

3. Binding Site Definition and Grid Generation

  • Causality: The docking algorithm needs a defined search space to explore potential binding poses.[19] Defining this space accurately focuses the computational effort on the region of interest, improving efficiency and accuracy.

  • Protocol:

    • Identify the Binding Site: If a co-crystallized ligand is present, the binding site is defined as the region surrounding it. If not, binding pockets can be predicted using pocket-finding algorithms or defined based on prior biological knowledge.

    • Generate Grid Box: Create a 3D grid box that encompasses the entire binding site. The box should be large enough to allow the ligand to rotate and translate freely within the pocket but not so large as to waste computational time searching irrelevant space.[19]

4. Running the Docking Simulation

  • Causality: This step uses a search algorithm to explore thousands to millions of possible conformations and orientations (poses) of the ligand within the defined binding site.[5]

  • Protocol:

    • Select Algorithm: Choose a search algorithm. Common choices include Genetic Algorithms (used in AutoDock) or Monte Carlo methods.[5]

    • Set Parameters: Configure the docking parameters, such as the number of docking runs and the exhaustiveness of the search. More exhaustive searches are more computationally expensive but increase the likelihood of finding the optimal pose.

    • Execute Docking: Launch the docking simulation.

5. Analysis of Results and Pose Validation

  • Causality: The output of a docking run is a set of predicted poses ranked by a scoring function. This score is an estimation of the binding affinity.[16] Critical analysis is required to select the most plausible binding mode.

  • Protocol:

    • Examine Scores: Analyze the predicted binding energies (e.g., in kcal/mol). Lower values typically indicate a more favorable predicted interaction.

    • Visualize Poses: Visually inspect the top-ranked poses using a molecular graphics program like PyMOL or Chimera. The most credible pose should exhibit chemically sensible interactions with the protein.

    • Analyze Interactions: Identify key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For Pyrazolo[1,5-a]pyrimidines targeting kinases, look for the characteristic hydrogen bonds to the hinge region.

    • Cluster Analysis: Group similar poses into clusters. A large, low-energy cluster suggests a well-defined and favorable binding mode.

    • Validation (Trustworthiness):

      • Re-docking: If a co-crystallized ligand was present in the original PDB file, remove it and re-dock it. The protocol is considered validated if the predicted pose has a low Root Mean Square Deviation (RMSD) (<2.0 Å) compared to the crystallographic pose.[17][20]

      • Correlate with Experimental Data: Compare the docking scores of a series of compounds with their experimentally determined biological activities (e.g., IC50 values). A good correlation lends confidence to the docking protocol.

G cluster_protein Protein Active Site cluster_ligand Ligand (Pyrazolo[1,5-a]pyrimidine) P_HBD H-Bond Donor P_HBA H-Bond Acceptor P_HYD Hydrophobic Pocket L_HBA H-Bond Acceptor L_HBA->P_HBD H-Bond L_HBD H-Bond Donor L_HBD->P_HBA H-Bond L_HYD Hydrophobic Group L_HYD->P_HYD Hydrophobic Interaction

Caption: Key non-covalent interactions in docking.

By adhering to this structured and validated approach, researchers can confidently use molecular docking to generate meaningful hypotheses, prioritize compounds for synthesis and experimental testing, and ultimately accelerate the drug discovery process for the promising Pyrazolo[1,5-a]pyrimidine class of compounds.

References

  • Hassan, A. S., Morsy, N. M., Awad, H. M., et al. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society. Available at: [Link]

  • Gouda, M. A., Eldien, H. F., Rezk, G. N., et al. (2021). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Bioorganic Chemistry. Available at: [Link]

  • El-Mekkawy, A. I., Altalbawy, F. M. A., Kandeel, M. M., et al. (2022). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Current Organic Synthesis. Available at: [Link]

  • Gaber, A. A., Al-Warhi, T., El-Gendy, A. O., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • Hassan, G. S., Abdel-Rahman, H. M., Nissan, Y. M., et al. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry. Available at: [Link]

  • Abdelgawad, M. A., El-Naggar, M., Choucry, M. A., et al. (2025). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. Available at: [Link]

  • Amin, S. A., Adhikari, N., Gayen, S., et al. (2018). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Medicinal Chemistry Research. Available at: [Link]

  • Al-Azmi, A. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Available at: [Link]

  • El-Sayed, M. T., El-Mekkawy, A. I., El-Naggar, A. M., et al. (2022). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Pharmaceuticals. Available at: [Link]

  • Sahu, J. K., Ganguly, S. (2024). Synthesis, anticancer activity and molecular docking of new pyrazolo [1, 5-a] pyrimidine derivatives as EGFR/HER2 dual kinase inhibitors. ResearchGate. Available at: [Link]

  • Shadecoder. (2026). Molecular Docking: A Comprehensive Guide for 2025. Shadecoder. Available at: [Link]

  • El-Sayed, M. T., El-Mekkawy, A. I., El-Naggar, A. M., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Sobiak, S., Gierut, A., Olejniczak, A., et al. (2023). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Aouad, M. R., Bardaweel, S. K., Al-Far, D. M., et al. (2020). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. Molecules. Available at: [Link]

  • Abdel-Rahman, H. M., Hassan, G. S., El-Naggar, A. M., et al. (2025). Rationally designed Pyrazolo[1,5-a]pyrimidines as dual inhibitors of CA IX/XII and CDK6: A novel approach for NSCLC treatment. European Journal of Medicinal Chemistry. Available at: [Link]

  • Hassan, G. S., Kadry, H. H., El-Sayed, W. A., et al. (2018). Pyrazolo[1,5-a]pyrimidines structures as anticancer agents. ResearchGate. Available at: [Link]

  • Sousa, S. F., Ribeiro, A. J. M., Coimbra, J. T. S., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]

  • Abdel-Rahman, H. M., Hassan, G. S., Abdelmajeed, E. A., et al. (2023). Newly synthesized pyrazolo[1,5‐a]pyrimidine derivatives as CDK inhibitors. ResearchGate. Available at: [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. Available at: [Link]

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